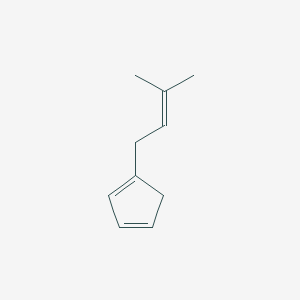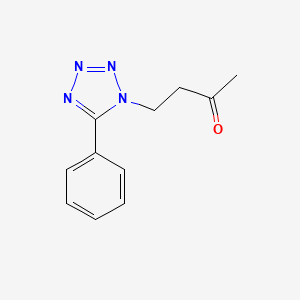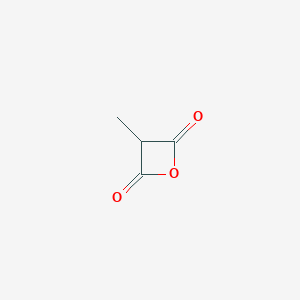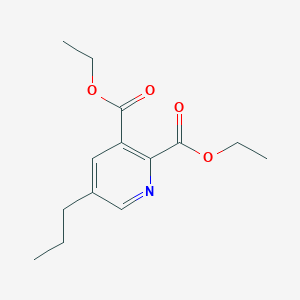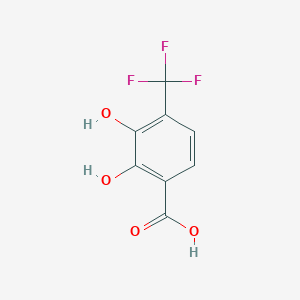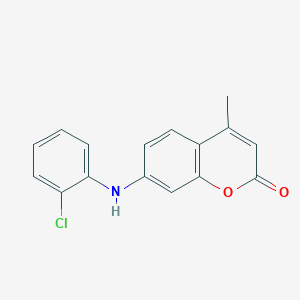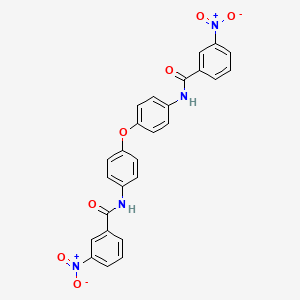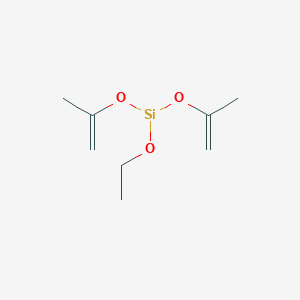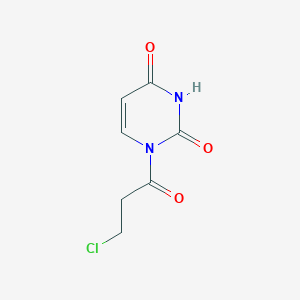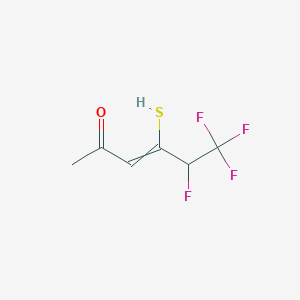
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is a chemical compound with the molecular formula C6H6F4OS It is characterized by the presence of four fluorine atoms, a sulfanyl group, and a hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one typically involves the introduction of fluorine atoms and a sulfanyl group onto a hexenone backbone. One common method involves the fluorination of a suitable precursor, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexenone backbone can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one: A closely related compound with similar structural features.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound with different functional groups.
Tetrafluoroterephthalic acid: A fluorinated aromatic compound with distinct chemical properties.
Uniqueness
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is unique due to its combination of fluorine atoms and a sulfanyl group on a hexenone backbone
Propriétés
Numéro CAS |
116509-66-1 |
|---|---|
Formule moléculaire |
C6H6F4OS |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
5,6,6,6-tetrafluoro-4-sulfanylhex-3-en-2-one |
InChI |
InChI=1S/C6H6F4OS/c1-3(11)2-4(12)5(7)6(8,9)10/h2,5,12H,1H3 |
Clé InChI |
REXADHOSDIXWOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C(C(C(F)(F)F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

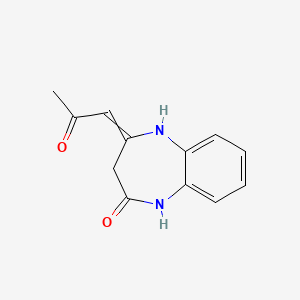
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
